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Compound of Interest

Compound Name:
2,6-Dichloro-4-

methylbenzaldehyde

Cat. No.: B179168 Get Quote

2,6-Dichloro-4-methylbenzaldehyde is a substituted aromatic aldehyde with the chemical

formula C₈H₆Cl₂O. Its structure is built upon a benzene ring, distinguished by a specific

substitution pattern that dictates its unique chemical behavior and synthetic utility.

Formyl Group (-CHO): The aldehyde functionality at position 1 is the primary site of reactivity,

participating in nucleophilic additions, condensations, and oxidation/reduction reactions.

Dichloro-Substitution: Two chlorine atoms at positions 2 and 6 (ortho to the aldehyde) exert

significant steric and electronic influence. Sterically, they flank the aldehyde group, which can

hinder the approach of bulky nucleophiles and influence the conformation of the molecule.

Electronically, the chlorine atoms are strongly electron-withdrawing via induction, which

increases the electrophilicity of the aldehyde carbon.

Methyl Group (-CH₃): Located at position 4 (para to the aldehyde), the methyl group is

weakly electron-donating. This electronic effect can subtly modulate the reactivity of the

aromatic ring and the aldehyde.

This precise arrangement of substituents results in a molecule with tailored reactivity, making it

a valuable building block for complex target structures.

Molecular Structure Diagram
Caption: 2D structure of 2,6-Dichloro-4-methylbenzaldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b179168?utm_src=pdf-interest
https://www.benchchem.com/product/b179168?utm_src=pdf-body
https://www.benchchem.com/product/b179168?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Data Summary
The fundamental properties of this compound are summarized below for quick reference in a

laboratory setting.

Property Value Source

CAS Number 63094-04-2 [1]

Molecular Formula C₈H₆Cl₂O [1]

Molecular Weight 189.04 g/mol [1]

Appearance
White to off-white crystalline

solid
[2]

Melting Point 68-72 °C [2]

Solubility
Soluble in ethanol, ether,

petroleum ether
[2]

Synthesis Pathway: Oxidation of 2,6-
Dichlorotoluene
The synthesis of 2,6-dichloro-4-methylbenzaldehyde is most commonly achieved through the

controlled oxidation of the corresponding toluene derivative. One effective method involves the

use of hydrogen peroxide as the oxidant in the presence of a multi-metal catalyst system. This

approach offers advantages in terms of safety and environmental considerations compared to

older methods that relied on harsh chlorination agents.[3]

Synthesis Workflow Diagram
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Caption: Continuous flow synthesis of 2,6-dichloro-4-methylbenzaldehyde.

Experimental Protocol: Continuous Flow Oxidation
This protocol is based on methodologies described for the continuous oxidation of substituted

toluenes.[3]

Objective: To synthesize 2,6-dichloro-4-methylbenzaldehyde via continuous oxidation of 2,6-

dichloro-4-methyltoluene.

Materials:

2,6-dichloro-4-methyltoluene
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Hydrogen peroxide (H₂O₂)

Cobalt, Molybdenum, and Bromine-based metal ion complex catalyst

Acetic acid (solvent)

Tubular reactor system with precise temperature and flow control

Step-by-Step Methodology:

Catalyst Preparation: A solution is prepared by dissolving the cobalt, molybdenum, and

bromine metal ion complex catalyst in glacial acetic acid.

Feedstock Preparation: A separate feedstock solution is prepared by dissolving 2,6-dichloro-

4-methyltoluene in glacial acetic acid.

Reaction Initiation: The tubular reactor is heated to the target temperature (e.g., 80-120°C).

The catalyst solution and the feedstock solution are pumped into the reactor at controlled

flow rates.

Oxidant Introduction: Hydrogen peroxide is introduced into the reactor stream at a specific

point, initiating the oxidation reaction. The molar ratio of toluene derivative to oxidant is

critical for maximizing yield and minimizing over-oxidation to the carboxylic acid.

Continuous Reaction: The reaction mixture flows through the heated tube, providing

sufficient residence time for the conversion to occur. The continuous flow nature of this

process allows for excellent heat and mass transfer, enhancing safety and control.[3]

Product Quenching & Isolation: The effluent from the reactor is cooled and quenched (e.g.,

with water) to stop the reaction.

Purification: The crude product is extracted with a suitable organic solvent. The solvent is

then removed under reduced pressure, and the resulting solid is purified by recrystallization

to yield pure 2,6-dichloro-4-methylbenzaldehyde.

Causality in Protocol Design:
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Catalyst Choice: The Co/Mo/Br system is chosen for its high activity and selectivity in

converting a methyl group to an aldehyde under relatively mild conditions.

Continuous Flow Reactor: This setup is superior to batch processing for exothermic oxidation

reactions. It allows for precise control over temperature and residence time, minimizing the

formation of byproducts and enhancing the safety profile by keeping the volume of reacting

material low at any given moment.[3]

Solvent: Acetic acid is an ideal solvent as it is relatively inert to the oxidation conditions and

can solubilize both the starting material and the catalyst.

Spectroscopic Characterization for Structural
Verification
Unambiguous structural confirmation is achieved through a combination of spectroscopic

techniques. The predictable electronic environment of each nucleus and functional group

allows for clear interpretation of the resulting spectra.

Predicted Spectroscopic Data
The following data serves as a reference for researchers to compare against experimentally

obtained spectra.
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Technique Feature
Predicted Chemical
Shift / Value

Assignment

¹H NMR Singlet ~10.3 ppm
Aldehyde proton (-

CHO)

Singlet ~7.4 ppm
Aromatic protons (Ar-

H)

Singlet ~2.4 ppm Methyl protons (-CH₃)

¹³C NMR Carbonyl ~190 ppm
Aldehyde carbon

(C=O)

Aromatic ~142 ppm Ar-C-CH₃

Aromatic ~138 ppm Ar-C-Cl

Aromatic ~135 ppm Ar-C-CHO

Aromatic ~130 ppm Ar-CH

Methyl ~21 ppm Methyl carbon (-CH₃)

IR Spectroscopy Strong, sharp peak ~1700-1715 cm⁻¹ Aldehyde C=O stretch

Peaks
~2820 and ~2720

cm⁻¹

C-H stretch of

aldehyde (Fermi

doublet)

Peaks ~750-850 cm⁻¹ C-Cl stretch

Mass Spectrometry Molecular Ion (M⁺) m/z 188 [C₈H₆³⁵Cl₂O]⁺

Isotope Peak (M+2) m/z 190
Presence of one ³⁵Cl

and one ³⁷Cl

Isotope Peak (M+4) m/z 192
Presence of two ³⁷Cl

atoms

Note: NMR shifts are referenced to TMS and can vary based on solvent. The predicted MS

isotope pattern for two chlorine atoms (M, M+2, M+4) should have a characteristic intensity

ratio of approximately 9:6:1.
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Standardized Protocols for Spectroscopic Analysis
Objective: To acquire high-resolution NMR, IR, and MS data for structural confirmation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Materials: 5-10 mg of sample for ¹H NMR, 20-50 mg for ¹³C NMR; deuterated chloroform

(CDCl₃) or DMSO-d₆; 5 mm NMR tubes.

Protocol:

Dissolve the sample in ~0.6 mL of the deuterated solvent in a clean vial.

Transfer the solution to an NMR tube.

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

Process the data, referencing the solvent peak to calibrate the chemical shift axis.

B. Infrared (IR) Spectroscopy

Materials: 1-2 mg of sample; IR-grade potassium bromide (KBr); agate mortar and pestle;

pellet press.

Protocol (KBr Pellet Method):

Grind a small amount of KBr to a fine powder.

Add the sample and grind thoroughly to ensure a homogenous mixture.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Acquire the spectrum using an FTIR spectrometer, typically in the range of 4000-400

cm⁻¹.[4]

C. Mass Spectrometry (MS)

Materials: Dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
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Protocol (Electron Ionization - GC-MS):

Inject a small volume (e.g., 1 µL) of the dilute solution into the Gas Chromatograph (GC).

The compound is vaporized and separated on the GC column.

As the compound elutes, it enters the mass spectrometer's ion source, where it is ionized

by electron impact.

The mass analyzer separates the resulting ions by their mass-to-charge ratio, generating

the mass spectrum.[4]

Applications in Drug Development and Chemical
Synthesis
2,6-Dichloro-4-methylbenzaldehyde is not an end-product but a critical starting point for more

complex molecules. Its utility stems from the predictable reactivity of the aldehyde and the

influence of its substituents.

Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various

active pharmaceutical ingredients (APIs). For instance, related dichlorobenzaldehydes are

precursors for antibiotics like Dicloxacillin and for various modern therapeutic candidates.[2]

The steric hindrance from the ortho-chloro groups can be strategically used to direct

reactions at other sites or to build specific three-dimensional molecular architectures

necessary for biological activity.

Agrochemicals: This scaffold is integral to the synthesis of advanced pesticides. It is a

precursor to intermediates like 2,6-dichlorobenzaldoxime, which leads to potent benzoylurea

insecticides such as Hexaflumuron and Lufenuron.[2] These compounds function by

inhibiting chitin synthesis in insects, a mode of action that is highly specific and effective.

Dye Synthesis: The molecule is also used in the production of certain dyes, where the

substituted benzene ring forms the core chromophore structure.[2]

The strategic placement of the chloro and methyl groups provides a stable, yet reactive,

platform. This allows medicinal chemists to perform selective transformations on the aldehyde
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group while retaining the core substitution pattern, which may be essential for the final

product's function.

Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety.

Hazard Identification: 2,6-Dichloro-4-methylbenzaldehyde is generally classified as

harmful if swallowed and can cause skin and serious eye irritation.[5][6][7] It may also cause

respiratory irritation.[6]

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective

equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid

inhalation of dust and contact with skin and eyes.[5]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep

away from strong oxidizing agents, strong bases, and sources of ignition.[5]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.[5]

Conclusion
2,6-Dichloro-4-methylbenzaldehyde is a prime example of a molecular scaffold engineered

for purpose. Its structure, characterized by the sterically hindered and electronically activated

aldehyde group, provides a reliable and versatile entry point for the synthesis of high-value

compounds in the pharmaceutical and agrochemical industries. A thorough understanding of its

synthesis, spectroscopic properties, and chemical reactivity, as detailed in this guide, is

essential for any scientist looking to leverage this potent intermediate in their research and

development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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